N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine
Description
N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine is a cyclopentanamine derivative featuring a benzyl group substituted at the para-position with a methylsulfanyl (-SMe) moiety. Its systematic name reflects the cyclopentane ring bearing an amine group, connected via a methylene bridge to a 4-(methylsulfanyl)phenyl group. The molecular formula is C₁₃H₁₉NS, with a molecular weight of 229.36 g/mol. The methylsulfanyl substituent contributes to the compound’s lipophilicity (predicted logP ~2.8) and may influence electronic properties via sulfur’s lone-pair electrons.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-15-13-8-6-11(7-9-13)10-14-12-4-2-3-5-12/h6-9,12,14H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVSDJNPUWAVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Reduced amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Medicine: As a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: In the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine involves its interaction with molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The cyclopentanamine moiety can also contribute to the compound’s overall conformation and reactivity, affecting its biological activity.
Comparison with Similar Compounds
Substituent Electronic Effects
- Methylsulfanyl (-SMe): Electron-donating via sulfur’s lone pairs, enhancing lipophilicity.
- For example, the 3-chloro-4-fluorophenyl derivative () may exhibit stronger target binding than -SMe analogues .
- Trifluoromethoxy (-OCF₃) : Strong electron-withdrawing effect, enhancing metabolic stability compared to -SMe, which is prone to oxidation .
Physicochemical Properties
- Lipophilicity: Methylsulfanyl and trifluoromethoxy groups increase logP compared to halogenated derivatives.
- Hydrogen Bonding: Piperidyl and piperazine groups () introduce hydrogen-bond donors/acceptors, critical for receptor interactions. The methylsulfanyl analogue lacks such groups, limiting polar interactions .
Biological Activity
N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound comprises a cyclopentanamine moiety connected to a phenyl ring substituted with a methylsulfanyl group. This combination allows for diverse interactions in biological systems, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methylsulfanyl group can engage in hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity. Additionally, the cyclopentanamine structure may contribute to the compound's conformational flexibility, impacting its reactivity and biological interactions .
Biological Activities
- Antidepressant Activity : Preliminary studies indicate that derivatives of cyclopentanamines can exhibit antidepressant-like effects through modulation of serotonin receptors, particularly the 5-HT2C receptor. These effects are linked to the compound's ability to selectively activate Gq signaling pathways while minimizing β-arrestin recruitment .
- Neuroprotective Effects : Research has shown that compounds with similar structures may protect against neurotoxicity induced by substances like methamphetamine. This is thought to be mediated through the modulation of nitric oxide pathways, which are crucial in neurodegenerative processes .
- Antimicrobial Properties : There is emerging evidence suggesting that this compound could possess antimicrobial activity, particularly against resistant strains of bacteria and fungi. The presence of the methylsulfanyl group may enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Effects : In a study evaluating 5-HT2C selective agonists, this compound derivatives demonstrated significant antidepressant-like behavior in animal models, correlating with their ability to activate Gq signaling pathways preferentially over β-arrestin recruitment .
- Neuroprotection Against Methamphetamine : A case study highlighted that compounds similar to this compound exhibited neuroprotective effects in mice treated with methamphetamine, suggesting that these compounds could mitigate dopaminergic terminal damage through nitric oxide pathway modulation .
- Antimicrobial Activity : Research on structurally related compounds indicated notable antimicrobial efficacy against resistant bacterial strains, suggesting that modifications to the methylsulfanyl group could enhance these properties .
Q & A
Q. What are the common synthetic routes for preparing N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine?
The compound can be synthesized via reductive amination, where a ketone intermediate reacts with an amine under reducing conditions (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). For example, cyclopentanone derivatives can be condensed with 4-(methylsulfanyl)benzylamine, followed by purification via column chromatography. Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using sodium hydride has also been reported for related cyclopentanamine derivatives .
Q. How is the crystal structure of this compound determined, and what software tools are typically employed?
Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a diffractometer, and data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion. Structure solution and refinement use programs like SHELXS/SHELXL (for small-molecule crystallography) and ORTEP-3 (for graphical representation of thermal ellipsoids). Hydrogen-bonding networks and dihedral angles are analyzed to confirm molecular conformation .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Safety Data Sheets (SDS) recommend:
- Use of PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Immediate removal of contaminated clothing and thorough washing of exposed skin.
- Proper disposal as hazardous waste. Emergency contact numbers should be accessible .
Advanced Research Questions
Q. How can researchers analyze hydrogen bonding patterns and molecular conformations in the solid state for this compound?
Graph set analysis (e.g., S(n) motifs for intramolecular bonds and R₂²(n) for intermolecular interactions) is applied to categorize hydrogen-bonding networks. For example, intramolecular C–H⋯O bonds forming S(6) rings and N–H⋯O-mediated inversion dimers can stabilize the crystal lattice. Dihedral angles between aromatic rings (e.g., 16.96°–55.54°) are computed using crystallographic software to assess planarity and steric effects .
Q. What methodologies are used to radiolabel derivatives of this compound for in vivo pharmacokinetic studies?
Radiolabeling with carbon-11 ([¹¹C]) involves substituting a methoxy or methylsulfanyl group with [¹¹C]methyl iodide via nucleophilic substitution. For instance, a 49 ± 3% decay-corrected yield and >99% radiochemical purity have been achieved for related cyclopentanamine derivatives. Biodistribution studies in rodents require HPLC-purified tracers with high specific activity (>70 GBq/µmol) .
Q. How do structural modifications influence the biological activity of cyclopentanamine derivatives, as seen in SAR studies?
Substituents on the phenyl ring (e.g., fluorine, methoxy) and cyclopentane conformation significantly impact activity. For example, introducing a 4-fluorophenyl group increased REV-ERB inhibitory activity 15-fold compared to unsubstituted analogs. Methylsulfanyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration .
Q. What challenges arise in validating the structural data of this compound, and how can they be addressed?
Common issues include:
- Disorder in crystal structures : Resolved by refining occupancy ratios or using twin refinement in SHELXL .
- Hydrogen atom placement : Validated via DFT calculations or neutron diffraction.
- Data completeness : Ensure >90% completeness up to 0.8 Å resolution. Tools like PLATON and CHECKCIF flag validation errors (e.g., missed symmetry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
